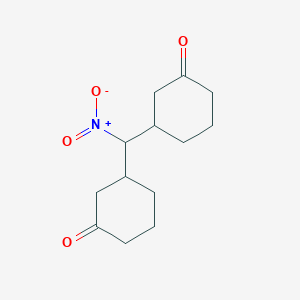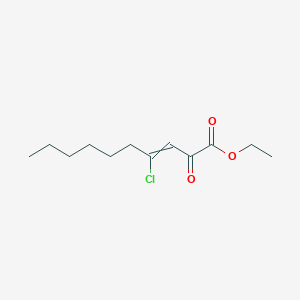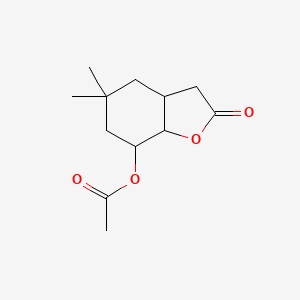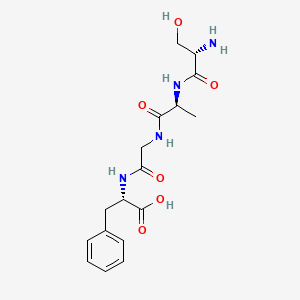![molecular formula C32H36O2S5 B14238322 2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione CAS No. 227464-62-2](/img/structure/B14238322.png)
2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes two bithiophene units and a thiophene-1,1-dione core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting with the preparation of the bithiophene units. These units are often synthesized through cross-coupling reactions, such as the Suzuki or Stille coupling, using 2-halothiophenes as starting materials . The subsequent steps involve the functionalization of the bithiophene units and their incorporation into the thiophene-1,1-dione core under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene-1,1-dione core to a thiophene-1,1-diol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bithiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophene-1,1-diol derivatives.
Aplicaciones Científicas De Investigación
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism by which 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings connected by a single bond.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement.
2,5-Dibromothieno[3,2-b]thiophene: A brominated thiophene derivative used in organic synthesis.
Uniqueness
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione stands out due to its complex structure, which combines multiple thiophene units and functional groups. This complexity allows for unique interactions with other molecules and materials, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
227464-62-2 |
|---|---|
Fórmula molecular |
C32H36O2S5 |
Peso molecular |
613.0 g/mol |
Nombre IUPAC |
3,4-dihexyl-2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene 1,1-dioxide |
InChI |
InChI=1S/C32H36O2S5/c1-3-5-7-9-13-23-24(14-10-8-6-4-2)32(30-20-18-28(38-30)26-16-12-22-36-26)39(33,34)31(23)29-19-17-27(37-29)25-15-11-21-35-25/h11-12,15-22H,3-10,13-14H2,1-2H3 |
Clave InChI |
YCVOSQPWTVDAII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=C(S2)C3=CC=CS3)C4=CC=C(S4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
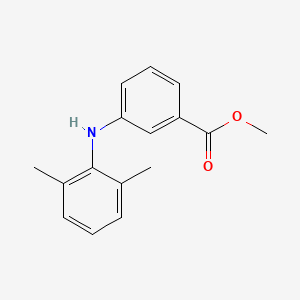
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)

![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
